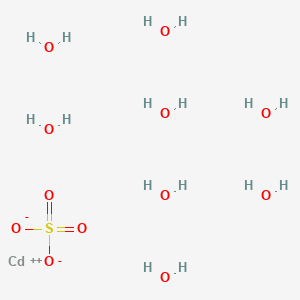

硫酸镉(1:1)水合物

描述

Sulfuric acid, cadmium salt (1:1), hydrate is a useful research compound. Its molecular formula is CdH16O12S and its molecular weight is 352.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfuric acid, cadmium salt (1:1), hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfuric acid, cadmium salt (1:1), hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

电子电路中的电镀

硫酸镉广泛用于电子电路中镉的电镀 . 电镀是一个使用电流还原溶解的金属阳离子,使它们在电极上形成薄而连续的金属涂层的过程。

镉基颜料的前体

硫酸镉是镉基颜料(如硫化镉)的前体 . 由于其优异的热稳定性,这些颜料通常用于陶瓷和塑料中。

分析化学

在分析化学中,硫酸镉可用作试剂。 例如,它可用于滴定以确定溶液中某些离子的浓度 .

电池制造

硫酸镉用于制造电池,尤其是镍镉电池 . 这些电池具有高能量密度,并且耐自放电,使其在各种应用中都非常有用。

研究与开发

硫酸镉用于各种研究与开发应用。 例如,它可用于研究调查镉暴露对人类健康的影响 .

光谱分析

安全和危害

Cadmium sulfate hydrate is considered hazardous. It is toxic if swallowed and fatal if inhaled . It may cause genetic defects and is known to cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also harmful in contact with skin .

未来方向

作用机制

Mode of Action

Cadmium ions can replace other essential metal ions in biological systems, leading to the disruption of normal cellular processes. The compound may also induce oxidative stress, leading to cell damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cadmium Sulfate Hydrate . Factors such as pH, temperature, and the presence of other ions can affect the solubility and reactivity of the compound. Additionally, the bioavailability and toxicity of cadmium can be influenced by its chemical form and the route of exposure.

属性

IUPAC Name |

cadmium(2+);sulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCBFBTBOFJAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH16O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934502 | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15244-35-6 | |

| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

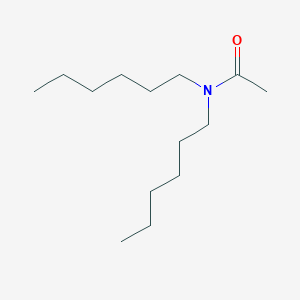

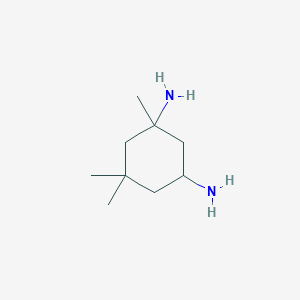

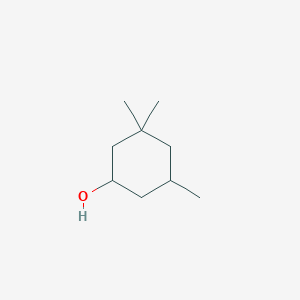

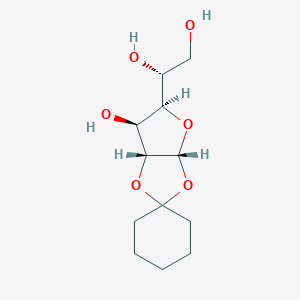

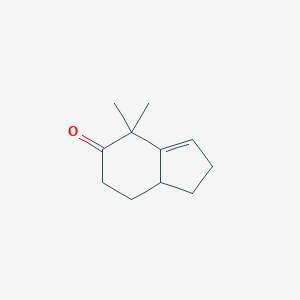

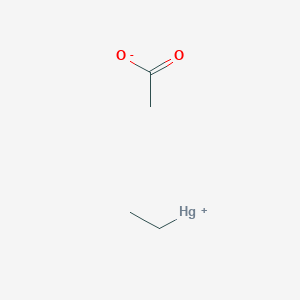

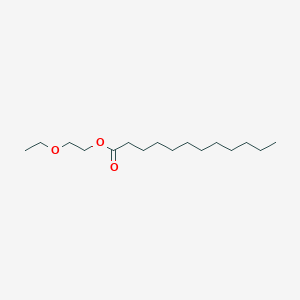

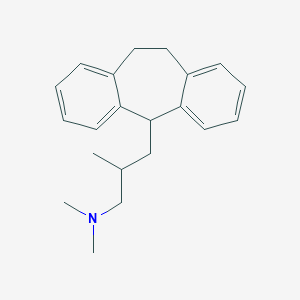

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)